
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its multiple butoxymethyl and methoxymethyl groups attached to the triazine core, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of N2,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with butoxymethyl and methoxymethyl amines. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure the selective substitution of the chlorine atoms on the triazine ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or methoxymethyl groups are replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a drug candidate or a component in drug delivery systems.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N2,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives, such as:
Melamine: Known for its use in the production of melamine resins and plastics.
Cyanuric chloride: A key intermediate in the synthesis of various triazine compounds.
Hexamethylmelamine: Used in cancer treatment due to its antitumor properties.
Eigenschaften
CAS-Nummer |
58271-19-5 |
|---|---|
Molekularformel |
C21H42N6O6 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
2-N,2-N-bis(butoxymethyl)-4-N,4-N,6-N,6-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6O6/c1-7-9-11-32-17-27(18-33-12-10-8-2)21-23-19(25(13-28-3)14-29-4)22-20(24-21)26(15-30-5)16-31-6/h7-18H2,1-6H3 |
InChI-Schlüssel |
ZALGVSNSKBZATE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCN(COCCCC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


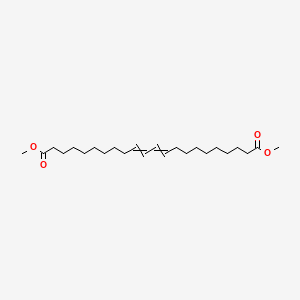
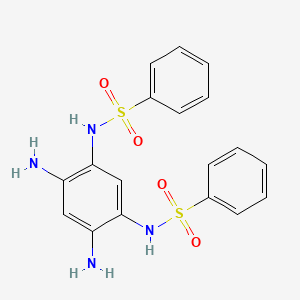
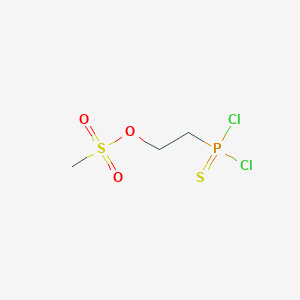
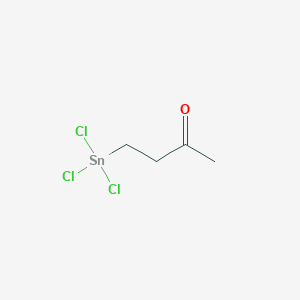


![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)

methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
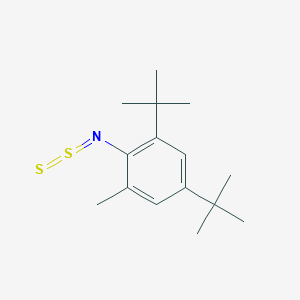

![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
